tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate
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Overview
Description
tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate: is an organic compound with the molecular formula C13H18ClNO3 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a hydroxyethyl group
Mechanism of Action
Target of Action
The primary targets of “tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate” are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Biochemical Pathways
Carbamates are known to be involved in various chemical reactions, but the specific pathways affected by this compound and their downstream effects require further investigation .
Pharmacokinetics
One related compound has been reported to have high GI absorption , which may suggest similar properties for this compound. More research is needed to confirm this and to fully outline the compound’s pharmacokinetic properties .
Result of Action
The molecular and cellular effects of “this compound” are currently unknown. As research progresses, we will gain a better understanding of how this compound acts at the molecular and cellular levels .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-chlorophenylacetaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable base to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include tert-butyl carbamate, 2-chlorophenylacetaldehyde, and a base such as sodium hydroxide or potassium carbonate .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as an inhibitor or activator of specific enzymes, providing insights into biochemical pathways.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It is used in the development of drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of agrochemicals and other industrial products .
Comparison with Similar Compounds
tert-Butyl (2-chlorophenyl)carbamate: Similar structure but lacks the hydroxyethyl group.
tert-Butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate: Contains an oxocyclohexyl group instead of a hydroxyethyl group.
tert-Butyl (1-(2-chlorophenyl)-2-oxocyclopentyl)carbamate: Contains an oxocyclopentyl group instead of a hydroxyethyl group .
Uniqueness: tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[1-(2-chlorophenyl)-2-hydroxyethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDJTXCEBSCKSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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